molecular formula C24H25ClN2O5S B2469714 N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 946253-47-0

N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2469714
CAS RN: 946253-47-0
M. Wt: 488.98
InChI Key: XEYVRUKUUCVTEF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25ClN2O5S and its molecular weight is 488.98. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : The research explores the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating the chemical's potential as a precursor in creating compounds with significant chemiluminescence properties (Watanabe et al., 2010). This indicates its utility in developing chemiluminescent probes for biochemical applications.

  • Solid-Phase Synthesis of β-Sultams : This compound plays a role in the solid-phase synthesis of β-sultams, which are crucial for constructing sulfonyl β-lactam analogue combinatorial libraries. This process is vital for identifying new antibacterial agents, showcasing the compound's application in drug discovery (Gordeev et al., 1997).

Pharmacological Evaluation

  • Pharmacological Evaluation of Derivatives : A study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlights the potential pharmacological benefits and antibacterial properties of compounds related to N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide (Nafeesa et al., 2017).

Environmental Science

  • Breakdown Product Formation in Aquatic Systems : The transformation of related chloroacetamide herbicides in aquatic systems has been studied, focusing on their degradation patterns and environmental fate. This research is crucial for understanding the environmental impact and breakdown processes of such chemicals in water bodies (Graham et al., 1999).

  • Photoassisted Fenton Reaction for Water Treatment : The compound's structure suggests its potential applicability in advanced oxidation processes, such as the photoassisted Fenton reaction, for the degradation of pollutants in water. This indicates its relevance in developing environmentally friendly water treatment methods (Pignatello & Sun, 1995).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O5S/c1-14-6-8-19(11-15(14)2)33(30,31)23-16(3)10-17(4)27(24(23)29)13-22(28)26-20-12-18(25)7-9-21(20)32-5/h6-12H,13H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYVRUKUUCVTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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